N,N-Dimethyl-4-nitrobenzylamine

Übersicht

Beschreibung

N,N-Dimethyl-4-nitrobenzylamine is an important intermediate in organic synthesis with a wide range of applications in the fields of medicine, pesticides, and chemicals. It is characterized by the presence of a nitro group and a benzylamine moiety, which are functional groups that can participate in various chemical reactions .

Synthesis Analysis

The synthesis of N,N-Dimethyl-4-nitrobenzylamine has been optimized to achieve a high yield of 94.7% using methylene chloride as the reaction solvent. The process involves the use of dimethylamine hydrochloride as an auxiliary material and triethylamine as an acid-binding agent. The substrate, 4-nitrobenzyl bromide, is dissolved in dichloromethane and added dropwise at a controlled temperature of 30°C over a reaction time of 30 minutes. This improved method is based on the traditional process of hydrobromide bromine preparation but offers advantages such as low production cost, simple operation, short reaction time, and environmental friendliness .

Molecular Structure Analysis

The molecular structure of N,N-Dimethyl-4-nitrobenzylamine is related to compounds such as N-phenyl-4-nitrobenzylamine, which has been studied using X-ray crystallography. These studies provide insights into the molecular configurations and intermolecular interactions that may influence the reactivity and properties of N,N-Dimethyl-4-nitrobenzylamine .

Chemical Reactions Analysis

N,N-Dimethyl-4-nitrobenzylamine can participate in various chemical reactions due to its functional groups. For instance, the nitro group can be reduced to an amino group, which can then undergo further functionalization. The benzylamine moiety can also engage in reactions typical of aromatic amines, such as coupling reactions or substitutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-Dimethyl-4-nitrobenzylamine are influenced by its molecular structure. The presence of the nitro group contributes to its reactivity, while the dimethylamino group can affect its basicity and solubility. The compound's properties are crucial for its applications in various industries and determine the conditions under which it can be used or stored .

Relevant Case Studies

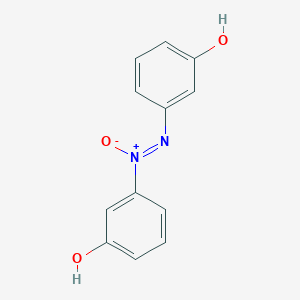

Case studies involving N,N-Dimethyl-4-nitrobenzylamine or related compounds highlight the importance of understanding the biological activity and potential applications of these molecules. For example, unsymmetrically substituted N-nitrosomethylbenzylamine, a related compound, has been identified as an esophageal carcinogen with mutagenic properties in certain bacterial strains, emphasizing the need for careful handling and assessment of related compounds . Additionally, the intramolecular charge transfer effect observed in p-nitrobenzylidene-p-dimethylaminoaniline, a structurally related compound, suggests that electronic interactions between substituents can significantly influence molecular configuration and, consequently, the properties of the molecule .

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Organic Chemistry

- N,N-Dimethyl-4-nitrobenzylamine is an organic compound used in various chemical reactions .

- It’s often used as a building block for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .

- These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

-

Scientific Field: Material Science

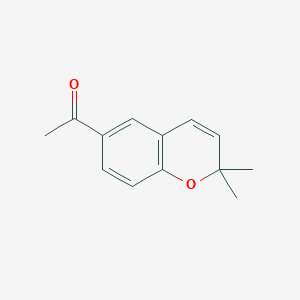

- N,N-Dimethyl-4-nitrobenzylamine is used in the synthesis of a Schiff base derivative, N,N-dimethyl-4-{[(4- nitrophenyl)imino]methyl}aniline, denoted as (n1) .

- This compound is an unsaturated molecule, consisting of two benzylic rings connected by a methylimine bridge .

- The molecule exhibits significant nonlinear optical properties, making it of interest in the field of optics .

-

Scientific Field: Chemical Synthesis

-

Scientific Field: Polymer Chemistry

-

Scientific Field: Synthetic Chemistry

-

Scientific Field: Organic Chemistry

-

Scientific Field: Material Science

-

Scientific Field: Synthetic Chemistry

- The development and applications of novel synthetic intermediates are essential for synthetic chemistry .

- α-Amino alkyl radicals have been proven to be promising synthetic intermediates for the construction of versatile natural products and drugs .

- N,N-Dimethyl-4-nitrobenzylamine could potentially be used in the generation of these radicals .

Zukünftige Richtungen

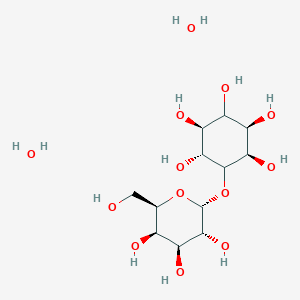

N,N-Dimethyl-4-nitrobenzylamine has potential applications in the field of materials science. For instance, it has been used in the fabrication of highly aligned poly-l-lactic acid polymer microfibers with embedded N,N-Dimethyl-4-nitrobenzylamine nanocrystals. These composite fibers display an extraordinarily high piezoelectric output response and solid-state blue fluorescence, making them promising for applications in energy harvesting through the piezoelectric effect and as solid-state blue emitters .

Eigenschaften

IUPAC Name |

N,N-dimethyl-1-(4-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-10(2)7-8-3-5-9(6-4-8)11(12)13/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLVPQKSXHTXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299093 | |

| Record name | N,N-Dimethyl-4-nitrobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-4-nitrobenzylamine | |

CAS RN |

15184-96-0 | |

| Record name | 15184-96-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 15184-96-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-4-nitrobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

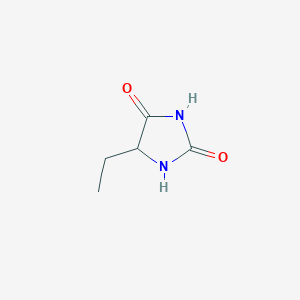

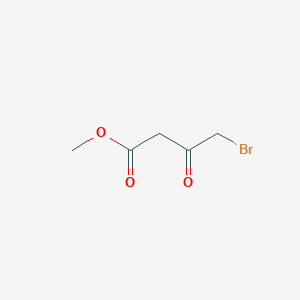

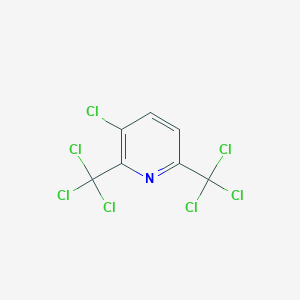

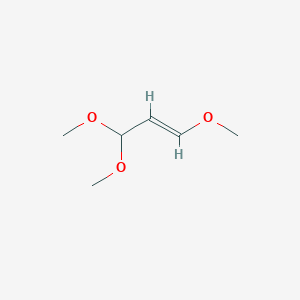

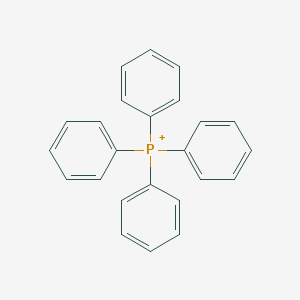

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)